molecular formula C13H20O3Si B11863568 Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- CAS No. 860613-37-2

Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy-

Cat. No.: B11863568
CAS No.: 860613-37-2
M. Wt: 252.38 g/mol
InChI Key: WHMCEXSSXCJIRN-UHFFFAOYSA-N
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Description

Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- (hereafter referred to as the "target compound") is a substituted benzaldehyde derivative featuring a hydroxyl group at the 2-position and a bulky tert-butyldimethylsilyl (TBS) ether group at the 5-position of the aromatic ring. The TBS group is a common protecting moiety in organic synthesis, offering stability under acidic and basic conditions while being cleavable via fluoride ions (e.g., TBAF) .

Properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3Si/c1-13(2,3)17(4,5)16-11-6-7-12(15)10(8-11)9-14/h6-9,15H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMCEXSSXCJIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460235
Record name Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860613-37-2
Record name Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- typically involves the protection of the hydroxyl group in 2-hydroxybenzaldehyde (salicylaldehyde) with a tert-butyl dimethylsilyl (TBDMS) group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same protection strategy. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The silyl ether group can be removed under acidic conditions to regenerate the free hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Major Products

    Oxidation: 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxybenzoic acid.

    Reduction: 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxybenzyl alcohol.

    Deprotection: 2-hydroxy-5-tert-butylbenzaldehyde.

Scientific Research Applications

Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- is used in various scientific research applications:

    Chemistry: It serves as a protected form of salicylaldehyde, useful in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It may be involved in the synthesis of drug candidates, particularly those requiring selective protection and deprotection steps.

    Industry: The compound can be used in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- largely depends on its role as a synthetic intermediate. The tert-butyl dimethylsilyl group serves as a protecting group, preventing unwanted reactions at the hydroxyl site during synthetic transformations. The aldehyde group can participate in various reactions, including nucleophilic additions and condensations, facilitating the formation of more complex structures.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares the target compound with structurally analogous benzaldehyde derivatives, emphasizing substituent effects and key properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Significance
Benzaldehyde, 5-[[(1,1-dimethylethyl)... Not available Estimated C13H20O3Si ~252.09 (est.) 5-TBS ether, 2-hydroxy Intermediate in protected aldehyde syntheses
5-tert-Butyl-2-hydroxybenzaldehyde 2725-53-3 C11H14O2 178.23 5-tert-butyl, 2-hydroxy Antioxidant precursor; UV stabilizer
Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-, oxime (E) 118370-98-2 C11H15NO2 193.24 5-tert-butyl, 2-hydroxy, oxime Condensation reactions; nitrile synthesis
5-TERT-BUTYL-2-HYDROXY-3-METHOXY-BENZALDEHYDE Not available C12H16O3 208.25 5-tert-butyl, 2-hydroxy, 3-methoxy Pharmaceutical intermediates
5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) 943407-01-0 C32H30O4 478.58 Dimeric structure with ethynediyl linkers Materials science (e.g., conjugated polymers)

Key Findings

Steric and Electronic Effects :

  • The TBS ether in the target compound provides superior steric protection compared to tert-butyl or methoxy groups, making it less reactive toward nucleophilic attack. This property is critical in multi-step syntheses requiring selective deprotection .
  • 5-tert-Butyl-2-hydroxybenzaldehyde (CAS 2725-53-3) lacks a silyl group but shares the 2-hydroxy-5-substituted motif. Its tert-butyl group enhances lipophilicity, favoring applications in hydrophobic matrices (e.g., polymer stabilizers) .

Reactivity Differences: The oxime derivative (CAS 118370-98-2) exhibits distinct reactivity due to the oxime (-NOH) group, enabling participation in Beckmann rearrangements or chelation with metals, unlike the aldehyde functionality in the target compound . Methoxy-substituted analogs (e.g., 5-TERT-BUTYL-2-HYDROXY-3-METHOXY-BENZALDEHYDE) demonstrate electron-donating effects, increasing the aldehyde’s susceptibility to electrophilic substitution compared to the electron-withdrawing silyl ether .

Applications: Dimeric structures (CAS 943407-01-0) with ethynediyl linkers are utilized in materials science for their extended conjugation, enabling applications in organic electronics or sensors, whereas the target compound’s monomeric structure is better suited for small-molecule synthesis .

Biological Activity

Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- is an organic compound with notable biological activities due to its unique chemical structure. This compound features a benzaldehyde backbone modified by a tert-butyl dimethylsilyl ether functional group and a hydroxyl group at the 2-position of the benzene ring. Its molecular formula is C₁₃H₂₀O₃Si, and it has a molecular weight of approximately 252.38 g/mol .

The presence of the silyl ether group enhances the compound's stability and solubility in organic solvents, making it particularly useful in various chemical applications. The predicted boiling point is around 290.8 °C, and its density is approximately 1.043 g/cm³ .

Biological Activity

Antioxidant Properties
Research indicates that compounds similar to Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- exhibit significant antioxidant properties. These properties are attributed to the hydroxyl group, which can scavenge free radicals and reduce oxidative stress in biological systems. Such activity has implications for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Potential
Studies have shown that certain benzaldehyde derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines by disrupting DNA replication mechanisms . The specific mechanism of action for Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- requires further investigation but may involve interactions with topoisomerase enzymes or other critical cellular pathways.

Case Studies

  • Cell Line Studies
    In vitro studies using various cancer cell lines (e.g., A375 and A549) have demonstrated that benzaldehyde derivatives can significantly reduce cell viability at specific concentrations. For example, co-treatment with conventional chemotherapeutics like cisplatin showed enhanced effects when combined with these compounds, suggesting a potential synergistic effect .
  • Oxidative Stress Models
    In models simulating oxidative stress, compounds similar to Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- have been shown to reduce markers of oxidative damage in cells. This suggests a protective role against oxidative stress-induced cellular injury .

Comparative Analysis

The following table compares Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- with related compounds regarding their biological activities:

Compound NameMolecular FormulaKey Biological Activity
BenzaldehydeC₇H₆OAntioxidant properties
2-HydroxybenzaldehydeC₇H₆O₂Intermediate in pharmaceuticals
Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy-C₁₃H₂₀O₃SiAntioxidant and potential anticancer activity

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the tert-butyldimethylsilyl (TBDMS) protecting group at the 5-hydroxy position in this compound?

  • Methodology : The TBDMS group is typically introduced using silylation reagents like tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Imidazole is often employed as a base to scavenge HCl, with reaction times ranging from 4–24 hours under inert conditions. Post-synthesis purification via flash chromatography (hexane/ethyl acetate) ensures high yield and purity .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm regioselective silylation and absence of desilylation byproducts.
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization).
  • GC-MS (if volatile) or HRMS for exact mass verification .

Q. What solvent systems are optimal for reactions involving this compound to prevent premature deprotection?

  • Methodology : Aprotic solvents (e.g., THF, DCM) are preferred to avoid hydrolysis of the TBDMS group. Solvent polarity should match reaction requirements: DCM for low-polarity intermediates, DMF for polar transition states. Pre-drying solvents over molecular sieves is critical .

Advanced Research Questions

Q. How do steric effects from the TBDMS group influence the reactivity of the adjacent 2-hydroxy group in nucleophilic reactions?

  • Methodology : Kinetic studies under controlled conditions (e.g., varying catalysts, temperatures) can quantify steric hindrance. For example, compare reaction rates of the TBDMS-protected compound with unprotected analogs in esterification or alkylation reactions. Computational modeling (e.g., molecular dynamics simulations) may further elucidate steric barriers .

Q. How can contradictions in reported yields for Zr-catalyzed carboaluminations of silylated aldehydes be resolved?

  • Methodology : Systematically test variables such as:

  • Catalyst loading (e.g., 1–5 mol% ZrCl₄).
  • Solvent polarity (toluene vs. THF).
  • Reaction monitoring (in-situ FTIR or TLC).
    Reproduce conditions from conflicting studies and analyze intermediates via NMR to identify side reactions (e.g., overalkylation) .

Q. What computational approaches best predict the electronic distribution and thermodynamic stability of this compound?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level can model electron density maps and frontier molecular orbitals (HOMO/LUMO). Compare computed IR spectra with experimental data to validate accuracy. Thermochemical stability can be assessed via Gibbs free energy calculations .

Q. How do electron-withdrawing substituents (e.g., Cl, NO₂) on the benzaldehyde ring affect stability compared to the hydroxyl-substituted derivative?

  • Methodology : Perform comparative studies using:

  • Thermogravimetric Analysis (TGA) to evaluate decomposition temperatures.
  • Differential Scanning Calorimetry (DSC) for phase transitions.
  • DFT to quantify substituent effects on bond dissociation energies. Chloro-substituted analogs may exhibit enhanced stability due to inductive effects .

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